Piquizil hydrochloride
Overview
Description
Piquizil hydrochloride is a chemical compound known for its bronchodilator properties. It is a 4-aminoquinazoline derivative that causes relaxation of respiratory smooth muscle in animals and has been shown to be effective in humans as well . This compound has been compared to a combination of theophylline, ephedrine, and phenobarbital in terms of its activity .
Chemical Reactions Analysis
Piquizil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Piquizil hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: It is studied for its effects on respiratory smooth muscle and its potential therapeutic applications.
Medicine: It is investigated for its bronchodilator properties and potential use in treating respiratory conditions such as asthma.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Piquizil hydrochloride exerts its effects by causing relaxation of respiratory smooth muscle. The exact molecular targets and pathways involved are not fully understood, but it is believed to interact with specific receptors and signaling pathways that regulate muscle contraction and relaxation .
Comparison with Similar Compounds
Piquizil hydrochloride can be compared to other bronchodilator compounds such as theophylline, ephedrine, and phenobarbital. These compounds also cause relaxation of respiratory smooth muscle but may have different mechanisms of action and efficacy profiles. This compound is unique in its specific chemical structure and combination of effects .
Similar compounds include:
- Theophylline
- Ephedrine
- Phenobarbital
Properties
IUPAC Name |
2-methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-13(2)11-27-19(24)23-7-5-22(6-8-23)18-14-9-16(25-3)17(26-4)10-15(14)20-12-21-18;/h9-10,12-13H,5-8,11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJRGPKVWEJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944187 | |
Record name | 2-Methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21580-44-9, 23256-26-0 | |
Record name | CP 12521-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021580449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piquizil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIQUIZIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4J5215PFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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